
4-amino-3-methoxy-N,N-dimethylbenzamide
Overview
Description
4-amino-3-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position, a methoxy group at the 3-position, and two N,N-dimethyl groups attached to the amide nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-methoxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-nitro-3-methoxybenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces corresponding amines.
Substitution: Produces various substituted benzamides.
Scientific Research Applications
4-amino-3-methoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-3-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-methoxybenzamide: Lacks the N,N-dimethyl groups, resulting in different chemical properties and reactivity.
4-amino-N,N-dimethylbenzamide: Lacks the methoxy group, leading to variations in its chemical behavior and applications.
Uniqueness
4-amino-3-methoxy-N,N-dimethylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Amino-3-methoxy-N,N-dimethylbenzamide (commonly referred to as DMAB) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural elements:
- Amino Group : Contributes to hydrogen bonding and increases solubility.
- Methoxy Group : Enhances lipophilicity and modifies electronic properties.
- N,N-Dimethyl Substituents : Affect steric hindrance and biological interactions.
The molecular formula for DMAB is with a molecular weight of approximately 194.23 g/mol.
The biological activity of DMAB is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways:
- Enzyme Inhibition : DMAB can inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : The compound may bind to receptors, affecting downstream signaling pathways critical for cell proliferation and survival.
Biological Activities
Research indicates that DMAB exhibits a range of biological activities:
Antimicrobial Activity
DMAB has shown potential against various bacterial strains. A study demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
DMAB has been investigated for its anticancer properties. In vitro studies revealed that it inhibits tumor cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 20 µM
Case Studies
- Antiviral Activity Against HBV : A derivative of DMAB was synthesized and tested for anti-HBV activity. Results indicated an IC50 of 1.99 µM against wild-type HBV, outperforming lamivudine (IC50: 7.37 µM) .
- Toxicity Profile : In a toxicity assessment using mice, the LD50 was determined to be 448 mg/kg, indicating low acute toxicity .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of DMAB:
- Increased Intracellular A3G Levels : The antiviral effects against HBV are associated with increased levels of APOBEC3G (A3G), which inhibits HBV replication .
- Modulation of Signaling Pathways : DMAB influences key signaling pathways involved in cell survival and proliferation, making it a candidate for further therapeutic exploration .
Properties
IUPAC Name |
4-amino-3-methoxy-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(13)7-4-5-8(11)9(6-7)14-3/h4-6H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKKOUHPNPDYBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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